5,5-Difluoropentan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5,5-difluoropentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O/c6-5(7)3-1-2-4-8/h5,8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCDWSYXWIJMPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization of 5,5 Difluoropentan 1 Ol
Reactivity of the Primary Hydroxyl Functionality
The primary alcohol group is a versatile handle for a variety of chemical modifications, including oxidation, substitution, and the formation of activated esters for further derivatization.
The primary hydroxyl group of 5,5-Difluoropentan-1-ol can be oxidized to yield either the corresponding aldehyde, 5,5-difluoropentanal, or the carboxylic acid, 5,5-difluoropentanoic acid. The outcome of the oxidation is dependent on the choice of oxidizing agent and the reaction conditions employed. libretexts.orgchemguide.co.uk
To achieve partial oxidation to the aldehyde, milder oxidizing agents are typically used, and the product is often removed from the reaction mixture as it forms to prevent over-oxidation. chemguide.co.uk Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are well-suited for this transformation, converting primary alcohols to aldehydes efficiently without proceeding to the carboxylic acid. libretexts.org For instance, the oxidation of alcohol precursors with DMP has been shown to be effective in synthesizing fluorinated ketones. acs.org
For the complete oxidation to the corresponding carboxylic acid, stronger oxidizing agents are required. Common reagents for this purpose include potassium dichromate(VI) in acidic solution. chemguide.co.uk The reaction typically involves an initial oxidation to the aldehyde, which is then further oxidized in situ to the carboxylic acid. libretexts.org Various modern methods, including catalysis by N-hydroxyphthalimide (NHPI) with oxygen or the use of Oxone, also provide pathways for the oxidation of aldehydes to carboxylic acids under mild conditions. organic-chemistry.org The electron-withdrawing fluorine atoms can render the hydroxyl group more resistant to oxidation compared to non-fluorinated analogs due to a decrease in Lewis basicity. nih.gov
Table 1: Oxidation Reactions of Primary Alcohols
| Starting Material | Reagent/Conditions | Product | Product Type |
|---|---|---|---|
| Primary Alcohol | Pyridinium chlorochromate (PCC) | Aldehyde | Carbonyl Derivative |
| Primary Alcohol | Dess-Martin periodinane (DMP) | Aldehyde | Carbonyl Derivative |
While direct reduction of a primary hydroxyl group is uncommon, it can be achieved through a two-step process involving conversion to a better leaving group followed by reductive cleavage. More prevalent are substitution reactions, where the hydroxyl group is replaced by another functional group. Since the hydroxide (B78521) ion (HO⁻) is a poor leaving group, the alcohol must first be "activated". masterorganicchemistry.com
This activation is typically achieved by protonation under strongly acidic conditions or, more commonly, by converting the hydroxyl into a sulfonate ester, such as a tosylate or mesylate. masterorganicchemistry.comlibretexts.org Once activated, the carbon atom becomes susceptible to nucleophilic attack via an Sₙ2 mechanism. This allows for the introduction of a wide variety of nucleophiles. For instance, after converting the alcohol to an alkyl tosylate, it can readily undergo substitution reactions, behaving much like an alkyl halide. libretexts.org Nucleophilic fluorination, for example, can be performed on substrates with sulfonyloxy leaving groups. nih.gov
A crucial step in the derivatization of this compound is the conversion of its hydroxyl group into a more reactive leaving group. This is commonly accomplished by forming a sulfonate ester, with p-toluenesulfonates (tosylates) being a prominent example. The reaction involves treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. libretexts.orgyoutube.com
This transformation is highly valuable because it proceeds without altering the configuration of the carbon atom bearing the oxygen, as the C-O bond remains intact during the reaction. libretexts.org The resulting tosylate is an excellent leaving group due to the resonance stabilization of the tosylate anion. youtube.com The synthesis of tosylates from alcohol precursors, including derivatives of this compound, is a documented procedure for subsequent reactions like aryl ether formation. soton.ac.uksoton.ac.uklookchem.com
Table 2: Tosylation of an Alcohol
| Reactant 1 | Reactant 2 | Base | Product | Key Feature |
|---|
Reduction and Substitution Reactions at the Hydroxyl Group
Reactivity Profile of the Geminal Difluoromethylene Group (CF₂)
The CF₂ group is generally characterized by its high stability and relative inertness, which stems from the strength of the carbon-fluorine bond.
Direct nucleophilic substitution of a fluorine atom in a geminal difluoroalkane is a challenging transformation. The fluoride (B91410) ion is a poor leaving group, and the C-F bond is the strongest single bond in organic chemistry. nih.gov Consequently, such compounds rarely act as alkylating agents. nih.gov
However, under specific conditions, nucleophilic substitution can be achieved. Research in radiochemistry has demonstrated that geminal bromofluoroalkyl electrophiles can undergo nucleophilic substitution with [¹⁸F]fluoride, mediated by silver(I) oxide (Ag₂O), to produce geminal ¹⁸F-difluoroalkyl groups. nih.govacs.org Another approach involves the use of Frustrated Lewis Pairs (FLPs) to mediate a monoselective C-F bond activation in geminal difluorides, enabling subsequent stereoselective substitution reactions. semanticscholar.org These specialized methods highlight that while difficult, the substitution of fluorine in a CF₂ group is feasible with appropriate activation.
The two fluorine atoms on the terminal carbon exert a powerful electron-withdrawing inductive effect (-I effect) that propagates along the carbon chain. This electronic influence can significantly modify the reactivity of other parts of the molecule, including the distal primary hydroxyl group.
This inductive effect decreases the electron density at the alcohol's oxygen atom, which can impact its reactivity. For example, the decrease in Lewis basicity of the hydroxyl oxygen can make it more resistant to oxidation compared to its non-fluorinated counterparts. nih.gov Furthermore, the presence of a perfluoroalkyl chain is known to deactivate adjacent leaving groups toward Sₙ2 reactions. acs.org This is attributed to a combination of electronic deactivation and electrostatic repulsion between the anionic nucleophile and the electronegative fluorine atoms. This effect would likely influence the rate and feasibility of substitution reactions at the C1 position after conversion of the hydroxyl group to a tosylate or other leaving group.
Nucleophilic Substitution Reactions of the Fluorine Atoms
Synthesis of Advanced Fluorinated Derivatives from this compound
The strategic introduction of fluorine atoms into organic molecules is a key strategy for modulating their physicochemical properties, such as lipophilicity and metabolic stability. This compound serves as a valuable building block for the synthesis of more complex fluorinated compounds. The hydroxyl group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of different functional groups and the extension of the carbon chain.
One common derivatization of fluorinated alcohols like this compound is the conversion of the hydroxyl group into a good leaving group, such as a tosylate. This transformation prepares the molecule for subsequent nucleophilic substitution reactions. For instance, the synthesis of 4,4-difluoropentyl 4-methylbenzenesulfonate (B104242) has been documented, and a similar procedure can be applied to this compound. google.com The reaction typically involves treating the alcohol with 4-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (TEA) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). google.com This resulting tosylate is a versatile intermediate for introducing various functionalities.
The conversion of the hydroxyl group to other functionalities, such as amines, represents another important pathway for creating advanced derivatives. evitachem.com While the direct conversion of this compound to 5,5-Difluoropentan-1-amine is a plausible synthetic route, the tosylate intermediate provides a well-established path to achieve this transformation via nucleophilic substitution with an appropriate nitrogen nucleophile.
Below is a table detailing the synthesis of an advanced derivative from a closely related fluorinated pentanol, illustrating a key synthetic pathway applicable to this compound.
Table 1: Synthesis of 4,4-Difluoropentyl 4-methylbenzenesulfonate google.com
| Starting Material | Reagents | Product |
| 4,4-Difluoropentan-1-ol (B1422787) | 1. 4-Toluenesulfonyl chloride (TsCl)2. Triethylamine (TEA)3. 4-Dimethylaminopyridine (DMAP)4. Dichloromethane (DCM) | 4,4-Difluoropentyl 4-methylbenzenesulfonate |
This reaction highlights a fundamental transformation enabling the use of fluorinated alcohols in the synthesis of a wider range of derivatives for various research applications. The strategic derivatization of this compound opens avenues for the development of novel fluorinated molecules with tailored properties.
Advanced Spectroscopic and Analytical Characterization of 5,5 Difluoropentan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides a detailed picture of the atomic arrangement within the 5,5-Difluoropentan-1-ol molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment and Coupling Constant Analysis
In the ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), the proton signals are assigned as follows: a quartet at 3.93 ppm corresponds to the two protons on the carbon adjacent to the hydroxyl group (H-1). The signal for the two protons on C-4 appears as a triplet of quartets between 2.88 ppm, showing coupling to both the adjacent methylene (B1212753) protons and the geminal fluorine atoms. The protons on C-2 are observed as a triplet of triplets at 2.27 ppm. A triplet at 1.51 ppm is attributed to the hydroxyl proton (-OH). soton.ac.uk
A key feature in the ¹H NMR spectrum is the observation of through-space coupling between the hydroxyl proton and the fluorine atoms, denoted as h¹JOH⋅⋅⋅F. This type of coupling provides evidence for intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms. researchgate.net The magnitude of this coupling constant is sensitive to the conformation of the molecule and the strength of the hydrogen bond.
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Confirmation of Fluorine Substitution Patterns and Quantitative Analysis
¹⁹F NMR spectroscopy is a powerful tool for confirming the presence and substitution pattern of fluorine atoms in a molecule. acs.org For this compound, the ¹⁹F NMR spectrum would show a signal corresponding to the two equivalent fluorine atoms on C-5. The chemical shift and multiplicity of this signal would be characteristic of a geminal difluoro group at the terminus of an alkyl chain. Quantitative ¹⁹F NMR can also be employed to determine the concentration of the fluorinated analyte in a sample with high accuracy.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, the carbon signals are influenced by the attached protons and the neighboring fluorine atoms. The carbon directly bonded to the fluorine atoms (C-5) will exhibit a characteristic splitting pattern due to one-bond carbon-fluorine coupling (¹JCF). Similarly, the other carbons in the chain will show smaller couplings to the fluorine atoms (²JCF, ³JCF, etc.), which aids in their assignment.
| Carbon Atom | Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |
|---|---|---|
| C-1 | ||
| C-2 | ||
| C-3 | ||
| C-4 | ||
| C-5 | ¹JCF |
Heteronuclear Correlation Spectroscopies (e.g., HSQC, HMBC)
Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in unambiguously assigning the proton and carbon signals. columbia.educolumbia.edu
HSQC: This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the signals of H-1 with C-1, H-2 with C-2, H-3 with C-3, and H-4 with C-4.
Advanced Multidimensional NMR Techniques for Complex Mixtures (e.g., FESTA methods, SRI-FESTA, MODO-FESTA)
In the analysis of complex mixtures containing fluorinated compounds like this compound, advanced NMR techniques are highly valuable. Fluorine-Edited Selective TOCSY Acquisition (FESTA) methods allow for the selective observation of proton signals that are part of a spin system coupled to a specific fluorine atom. manchester.ac.uk This simplifies complex ¹H NMR spectra by filtering out signals from non-fluorinated components. acs.orgmanchester.ac.uk
Variations of the FESTA experiment, such as Selective Reverse INEPT FESTA (SRI-FESTA) and Modulated Echo FESTA (MODO-FESTA), have been developed to improve sensitivity and spectral purity. acs.orgmendeley.com These techniques are particularly useful for identifying and characterizing fluorinated molecules within biological matrices or reaction mixtures without the need for prior separation. acs.orgacs.org
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry)
Mass spectrometry is used to determine the molecular weight and to gain insights into the structure of a molecule through its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental composition of the molecule. scispace.com
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations (e.g., Hydroxyl, C-F bonds)
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. In the case of this compound, the IR spectrum is dominated by vibrations corresponding to its hydroxyl (-OH) and carbon-fluorine (C-F) bonds.
The hydroxyl group's O-H stretching vibration is particularly prominent, typically appearing as a strong and broad absorption band in the region of 3400 to 3650 cm⁻¹. pressbooks.publibretexts.org This broadening is a result of intermolecular hydrogen bonding between alcohol molecules. The C-O stretching vibration of the primary alcohol is also expected to produce a distinct band.
The carbon-fluorine bonds introduce characteristic absorptions in the fingerprint region of the spectrum. The C-F stretching vibrations are known to be strong and typically occur in the 1000-1400 cm⁻¹ range. The presence of a geminal difluoride (-CF₂) group at the C5 position would be expected to produce intense and complex absorption patterns within this region. While a specific spectrum for this compound is not detailed in the provided results, the expected vibrational frequencies can be inferred from established group frequency data. libretexts.org
Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3650 - 3200 | Strong, Broad |
| Alkyl (C-H) | C-H Stretch | 3000 - 2850 | Medium to Strong |
| Carbon-Fluorine (-CF₂) | C-F Stretch | 1400 - 1000 | Strong |
| Carbon-Oxygen (C-O) | C-O Stretch | 1320 - 1210 | Medium to Strong |
This table represents expected values based on standard functional group absorption ranges.
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC-MS, LC-MS/MS)
Chromatographic techniques coupled with mass spectrometry are indispensable for verifying the purity of this compound and for monitoring its transformation during chemical reactions. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are two such powerful methods.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like many fluorinated alcohols. chromatographyonline.com In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, which provides a mass spectrum that helps in identifying the compound based on its mass-to-charge ratio and fragmentation pattern. This method is highly effective for assessing the purity of a this compound sample by detecting and identifying any volatile impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for analyzing a wide range of compounds, including those that are not suitable for GC-MS. chromatographyonline.compku.edu.cn LC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. The subsequent analysis by tandem mass spectrometry (MS/MS) allows for precise quantification and structural confirmation. panda.org This is achieved by selecting a specific parent ion, fragmenting it, and then detecting a specific daughter ion, a process known as multiple reaction monitoring (MRM). panda.orgnilu.com LC-MS/MS is particularly valuable for monitoring the progress of a reaction, for instance, by measuring the depletion of the starting material (this compound) and the appearance of the product over time.
Applications of Chromatographic Methods for this compound
| Technique | Primary Application | Principle of Operation |
|---|---|---|
| GC-MS | Purity Assessment | Separation of volatile compounds in the gas phase followed by mass-based detection and identification. chromatographyonline.com |
| LC-MS/MS | Reaction Monitoring & Quantification | Separation in the liquid phase followed by highly selective and sensitive mass analysis using parent/daughter ion transitions. panda.orgnilu.com |
These advanced analytical methods are crucial for ensuring the quality and identity of this compound, thereby enabling its reliable use in further scientific applications.
Physicochemical and Electronic Properties: Insights from Fluorine Substitution
Electronic Effects of the Geminal Difluoromethylene Group
Inductive Effects on Electronic Density and Reactivity
The high electronegativity of fluorine atoms creates a strong inductive effect, significantly influencing the electronic environment within a molecule. In 5,5-Difluoropentan-1-ol, the two fluorine atoms at the C-5 position exert a powerful electron-withdrawing effect (-I effect) that propagates along the carbon chain. chemistrysteps.comlibretexts.org This effect polarizes the C-F bonds, creating a partial positive charge on the carbon atom and partial negative charges on the fluorine atoms. chemistrysteps.com This polarization is transmitted through the sigma (σ) bonds of the molecule, causing a cascade of electron density shifts. chemistrysteps.comlibretexts.org
The carbon atom directly bonded to the fluorine atoms (C-5) becomes more electrophilic, which in turn draws electron density from the adjacent carbon (C-4), and so on, down the chain to the hydroxyl group at C-1. libretexts.org This withdrawal of electron density from the oxygen atom of the hydroxyl group makes the O-H bond more polarized. Consequently, the proton of the hydroxyl group becomes more acidic compared to its non-fluorinated counterpart, pentan-1-ol. youtube.com
The strength of the inductive effect diminishes with distance from the electron-withdrawing group. libretexts.org Therefore, the effect of the difluoromethylene group on the hydroxyl function in this compound is less pronounced than it would be in a molecule where the fluorine atoms are closer to the hydroxyl group, such as in 2,2-difluoroethanol. libretexts.org Nevertheless, the presence of the geminal difluoro group at the terminal position of the pentyl chain still imparts a distinct electronic character to the entire molecule.
Conformational Analysis and Intramolecular Interactions
The substitution of hydrogen with fluorine not only alters electronic properties but also influences the three-dimensional structure and conformational preferences of a molecule. nih.gov
Investigation of Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Flexible Systems
In flexible molecules like this compound, the possibility of intramolecular hydrogen bonding between the hydroxyl group (a hydrogen bond donor) and a fluorine atom (a potential hydrogen bond acceptor) is a key area of investigation. nih.govlibretexts.org While fluorine is a weak hydrogen bond acceptor, the formation of such intramolecular hydrogen bonds (IMHBs) has been observed in various fluorinated alcohols, particularly in conformationally restricted systems. southampton.ac.uknih.gov
Studies on related γ-fluorohydrins (where the fluorine is on the third carbon from the hydroxyl group) have shown that OH···F IMHBs can occur, even in flexible acyclic systems. nih.gov For instance, in 4,4-difluoropentan-2-ol, the observation of two distinct OH···F coupling constants in NMR spectra indicates the presence of different intramolecular hydrogen-bonded structures due to the diastereotopic nature of the fluorine atoms. southampton.ac.uk This suggests that in this compound, the hydroxyl proton could potentially interact with one of the two fluorine atoms, leading to specific folded conformations being populated in solution. The stability of such a hydrogen-bonded conformer would be a balance between the energetic gain from the hydrogen bond and any steric strain introduced by the folded conformation.
Stereochemical Factors Influencing Conformational Preferences
The rotation around the C-C bonds in the pentyl chain will lead to various staggered conformations (anti and gauche). The relative stability of these conformers is influenced by a combination of factors, including steric hindrance and stereoelectronic effects. nih.gov The gauche effect, often observed in 1,2-difluoroethane, describes the tendency for a gauche conformation to be more stable than the anti conformation due to hyperconjugative interactions. While not a 1,2-difluoro system, similar stereoelectronic interactions involving the C-F bonds can influence the conformational equilibrium in this compound. nih.gov
Modulation of Lipophilicity (logP) and its Significance in Chemical Space
Lipophilicity, commonly quantified by the octanol-water partition coefficient (logP), is a critical physicochemical property in fields like medicinal chemistry and materials science, as it influences solubility, permeability, and interactions with biological membranes. nih.govsoton.ac.uk Fluorination is a widely used strategy to modulate this property. researchgate.net
Systematic Studies of Fluorine's Impact on Octanol-Water Partition Coefficients
The effect of fluorination on lipophilicity is highly context-dependent. acs.org While fluorination of aromatic systems often increases logP, the effect on aliphatic compounds is more complex and can lead to either an increase or a decrease in lipophilicity. researchgate.netnih.gov
Systematic studies on fluorinated alkanols have provided valuable insights into these trends. Generally, monofluorination of an aliphatic alcohol leads to a decrease in the logP value. nih.gov However, the extent of this decrease depends on the position of the fluorine atom. nih.gov As the number of fluorine atoms increases, the situation becomes more nuanced. For example, replacing a methyl (CH3) group with a trifluoromethyl (CF3) group can lead to a significant logP increase when close to a hydroxyl group, but this effect diminishes and can even become a decrease as the distance between the two groups increases. acs.org
The table below presents experimental logP values for pentan-1-ol and related fluorinated analogs, illustrating the impact of the position and number of fluorine substituents.
| Compound | logP | ΔlogP (vs. Pentan-1-ol) |
| Pentan-1-ol | 1.51 | 0.00 |
| 5-Fluoropentan-1-ol | 0.52 | -0.99 |
| 4-Fluoropentan-1-ol | 0.52 | -0.99 |
| 2-Fluoropentan-1-ol | 1.13 | -0.38 |
| 5,5,5-Trifluoropentan-1-ol | 1.28 | -0.23 |
| 4,4-Difluoropentan-1-ol (B1422787) | 1.12 | -0.39 |
Data sourced from studies on fluorinated alkanols. acs.orgnih.gov
The data shows that fluorination at the 4- and 5-positions causes a significant decrease in lipophilicity. The introduction of a CF3 group at the 5-position (5,5,5-Trifluoropentan-1-ol) results in a smaller decrease in logP compared to monofluorination at the same position. acs.org The logP for 4,4-difluoropentan-1-ol is also lower than that of pentan-1-ol. acs.org Based on these trends, it is expected that this compound would also have a lower logP than pentan-1-ol, as the increased polarity from the two C-F dipoles would likely outweigh the increase in molecular size. This modulation of lipophilicity is significant for designing molecules with specific partitioning and transport properties. nih.gov
Comparison of Geminal, Vicinal, and Skipped Fluorination Motifs on Lipophilicity Reduction
The precise placement of fluorine atoms on an aliphatic chain has a profound and non-intuitive impact on a molecule's lipophilicity, a key parameter in drug discovery. soton.ac.uk Research comparing different fluorination patterns—geminal (two fluorines on the same carbon), vicinal (on adjacent carbons), and skipped (on carbons separated by a methylene (B1212753) group)—reveals significant differences in their ability to reduce the octanol-water partition coefficient (logP). soton.ac.uknih.gov
Studies have shown that vicinal difluorination often leads to a more significant decrease in lipophilicity compared to its geminal counterpart. soton.ac.ukacs.org However, a more recent and detailed comparison has demonstrated that skipped fluorination motifs (e.g., 1,3-difluorination) are even more effective at reducing logP than either single or vicinal fluorination patterns. nih.govugent.be This is attributed to the creation of a more polarized molecule without a corresponding large increase in the hydrophobic surface area. nih.gov
The data below, drawn from a comparative study of fluorinated alkanols, illustrates these trends.
Table 2: Impact of Fluorination Motif on logP of Pentanols
| Compound | Fluorination Motif | logP (experimental) | Reference |
|---|---|---|---|
| 1-Pentanol | Non-fluorinated | 1.51 | acs.org |
| This compound | Geminal (1,5) | 1.02 | soton.ac.uk |
| 4,4-Difluoropentan-1-ol | Geminal (1,4) | 1.03 | acs.org |
| 3,3-Difluoropentan-1-ol | Geminal (1,3) | 0.96 | soton.ac.uk |
| 2,3-Difluoropentan-1-ol (anti) | Vicinal | 0.89 | nih.gov |
| 2,4-Difluoropentan-1-ol (syn) | Skipped | 0.58 | nih.gov |
Correlation of Lipophilicity with Molecular Permeation and Distribution Profiles
Lipophilicity is a critical determinant of a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADMET). soton.ac.ukresearchgate.net Passive diffusion across biological membranes, a primary mechanism for drug absorption, is largely driven by a compound's lipophilicity. researchgate.netacs.org Generally, an increase in lipophilicity enhances membrane permeability. acs.org
However, this relationship is not linear. Permeability can be diminished if lipophilicity is too low, as hydrophilic compounds are unable to effectively partition into and diffuse through the lipid bilayer of cell membranes. researchgate.net Conversely, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, rapid metabolism, and sequestration in lipid tissues, all of which can limit bioavailability and lead to toxicity. researchgate.netresearchgate.net This often results in a "U-shaped" or parabolic relationship between lipophilicity and biological activity or permeability. researchgate.net
The strategic introduction of fluorine, as in this compound, serves to reduce lipophilicity, which can be a crucial modification to optimize a drug candidate's properties. publish.csiro.au By lowering the logP, chemists can improve a compound's solubility and metabolic stability while aiming for an optimal lipophilicity range for membrane permeation. soton.ac.uknih.gov The concept of Lipophilic Permeability Efficiency (LPE) has been introduced to better capture the balance between the lipophilicity required for permeability and that which negatively impacts solubility. acs.org
Table 3: Conceptual Correlation between Lipophilicity and Permeation
| Lipophilicity (logP/logD) | Aqueous Solubility | Membrane Permeability | Potential Issues |
|---|---|---|---|
| Low | High | Low | Poor absorption through passive diffusion. researchgate.net |
| Optimal | Moderate | High | Balanced properties for bioavailability. nih.gov |
| High | Low | Low (due to insolubility) | Poor solubility, rapid metabolism, high plasma protein binding, toxicity. researchgate.netresearchgate.net |
Computational and Theoretical Investigations of 5,5 Difluoropentan 1 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reaction Pathways
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 5,5-Difluoropentan-1-ol. mdpi.com These methods can accurately model the distribution of electron density within the molecule, which is significantly influenced by the highly electronegative fluorine atoms. The inductive effect of the CF2 group polarizes the C-F bonds and also affects adjacent bonds, influencing the molecule's reactivity and intermolecular interactions. acs.orgarxiv.org
DFT calculations are also employed to investigate potential reaction pathways involving this compound. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various transformations. researchgate.net For instance, the oxidation of the primary alcohol to an aldehyde or carboxylic acid can be modeled to understand the reaction mechanism and predict the feasibility of such conversions.
Studies on similar fluorinated alcohols have utilized DFT to analyze electronic properties and have shown that hybrid, meta, and hybrid-meta-GGA DFT functionals can sometimes overestimate HOMO-LUMO energy gaps. mdpi.com For accurate predictions, the choice of functional and basis set is crucial and often requires validation against experimental data. mdpi.com
Molecular Modeling and Dynamics Simulations for Conformational Landscapes
Conformational analysis, often performed using DFT with a suitable solvation model, helps to identify the most stable conformers in different environments, such as in the gas phase or in solvents like water and octanol (B41247). acs.orgsoton.ac.uk For related fluorinated alkanols, studies have shown that the conformational profile can be medium-dependent, influencing properties like the molecule's dipole moment. soton.ac.uk The interplay between the polar hydroxyl group and the fluorinated tail dictates the preferred spatial arrangements.
For example, intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atoms, while not always a dominant interaction in flexible acyclic systems, can be assessed computationally. researchgate.net The probability of such interactions influences the conformational preferences and can be studied by analyzing the potential energy surface. researchgate.net
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)
Computational methods are increasingly used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra. For this compound, predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants is of particular interest.
DFT-based procedures have been developed and evaluated for their accuracy in predicting ¹⁹F NMR chemical shifts. researchgate.net The choice of DFT method and basis set, such as ωB97XD/aug-cc-pvdz, has been shown to provide a good balance of accuracy and computational cost for a range of fluorinated molecules. researchgate.net These predictions are valuable for assigning signals in complex spectra and for confirming molecular structures.
The prediction of coupling constants, such as J-couplings between hydrogen and fluorine nuclei (JHF), provides further structural insights. acs.org These parameters are sensitive to the dihedral angles between the coupled nuclei, and their computational prediction can help to elucidate the dominant conformations in solution. researchgate.net
Table 1: Computationally Predicted Data for this compound and Related Compounds
This table is generated based on data for structurally similar compounds and typical outcomes of computational predictions. Specific calculated values for this compound require dedicated studies.
| Parameter | Predicted Value/Range | Method/Basis Set (Example) | Significance |
| ¹⁹F NMR Chemical Shift | ~ -115 to -125 ppm | GIAO-DFT (e.g., ωB97XD/aug-cc-pvdz) | Aids in spectral assignment and structural verification. researchgate.net |
| ¹H-¹⁹F Coupling Constant (²JHF) | 50 - 60 Hz | DFT | Provides information on through-bond interactions. |
| ¹H-¹⁹F Coupling Constant (³JHF) | 15 - 25 Hz | DFT | Dependent on dihedral angle, helps determine conformation. |
| Dipole Moment | 2.5 - 3.5 D | SMD/MN15/aug-cc-pVTZ | Indicates molecular polarity, influencing solubility and intermolecular forces. acs.org |
| Conformational Energy Difference | 1 - 5 kcal/mol | DFT with solvation model | Determines the relative population of different conformers. soton.ac.uk |
In Silico Approaches for Lipophilicity Prediction and Property Optimization
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in fields like drug discovery. soton.ac.uk In silico methods provide a rapid means to estimate the lipophilicity of compounds like this compound.
Computational logP prediction can be performed using various algorithms. Some methods are based on 2D structural fragments (like ClogP), while more advanced techniques utilize 3D conformational analysis and quantum chemical calculations. soton.ac.uk Studies on a systematic series of fluorinated alkanols, including this compound, have demonstrated that quantum chemical logP calculations (e.g., using the SMD solvation model with DFT) can yield excellent correlations with experimental values, often outperforming simpler 2D methods. soton.ac.uk
These in silico tools are vital for property optimization. By computationally modifying the structure of this compound—for example, by extending the carbon chain or altering the fluorination pattern—researchers can predict the resulting changes in lipophilicity and other properties. This allows for the rational design of new molecules with desired characteristics without the immediate need for synthesis and experimental testing. soton.ac.uk
Emerging Research Directions and Applications of 5,5 Difluoropentan 1 Ol
Role as a Building Block in Complex Chemical Syntheses (e.g., Fluorinated Natural Products)
5,5-Difluoropentan-1-ol serves as a valuable synthon for the introduction of a difluoropentyl moiety into more complex molecular architectures. Its bifunctional nature, possessing both a primary alcohol for further elaboration and a terminal difluoro group, makes it a versatile precursor in multi-step syntheses.
One of the key applications of fluorinated building blocks like this compound is in the synthesis of fluorinated analogues of natural products and other biologically active molecules. The replacement of hydrogen atoms with fluorine can lead to significant changes in a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. For instance, the synthesis of beta-d-3'-fluoro-2',3'-unsaturated nucleosides, which have shown anti-HIV activity, has utilized a structurally related difluoropentan-2-ol intermediate. nih.gov This highlights the potential of using difluorinated building blocks in the development of novel therapeutic agents.
The synthesis of this compound itself has been documented, for example, starting from an advanced intermediate and employing deoxofluorination with reagents like DAST (diethylaminosulfur trifluoride), followed by deprotection. soton.ac.uk This accessibility allows for its use in creating a library of fluorinated compounds for screening in drug discovery programs. The primary alcohol group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a handle for coupling with other molecules.
While direct examples of the incorporation of the entire this compound unit into a complex natural product are still emerging, the principles are well-established. The terminal difluoromethyl group is a bioisostere for a hydroxyl or thiol group, and can also influence the acidity of nearby protons. This makes this compound a promising starting material for the synthesis of enzyme inhibitors and other targeted therapeutics.
Exploration in Materials Science for Specialty Fluorinated Polymers or Solvents
The introduction of fluorine into polymers can impart a range of desirable properties, including high thermal stability, chemical resistance, low surface energy, and unique optical properties. soton.ac.uk Fluorinated polymers find applications in diverse areas, from high-performance coatings and membranes to advanced electronic materials.
While specific examples of polymers derived directly from this compound are not yet widely reported, its structure suggests its potential as a monomer or a monomer precursor. The primary alcohol could be converted into a polymerizable group, such as an acrylate (B77674) or a styrenic derivative. The resulting polymers would feature a difluoropentyl side chain, which could influence the polymer's bulk properties. For example, the presence of the CF2 group could lower the refractive index and surface energy of the material, making it suitable for applications such as anti-reflective coatings or low-adhesion surfaces.
Furthermore, the synthesis of fluorinated poly(p-phenylenevinylene)s, a class of luminescent polymers, has been achieved through various polymerization techniques, including the Stille and Gilch polymerizations. thieme-connect.com These methods often rely on functionalized aromatic monomers. This compound could potentially be functionalized to create a monomer that could be incorporated into such polymer backbones, thereby tuning the electronic and photophysical properties of the resulting material.
The development of new fluorinated polymers often relies on the availability of novel fluorinated building blocks. acs.org As the synthesis of this compound becomes more routine, its exploration in materials science is expected to grow.
| Potential Polymer Application | Relevant Property of this compound |
| Low Refractive Index Coatings | Presence of fluorine lowers polarizability |
| High-Performance Elastomers | Flexible aliphatic chain with stable C-F bonds |
| Gas Separation Membranes | Potential for creating specific free volume architecture |
| Dielectric Materials | High electronegativity of fluorine can influence dielectric constant |
Contribution to Understanding Fluorine's Role in Molecular Recognition and Intermolecular Interactions
The study of how fluorine atoms participate in non-covalent interactions is a burgeoning area of research with significant implications for drug design and crystal engineering. The highly polarized C-F bond can act as a weak hydrogen bond acceptor and can also engage in dipole-dipole and other electrostatic interactions.
This compound provides a simple and flexible model system to study these interactions. Research on the lipophilicity of a series of fluorinated alkanols, including 4,5-difluoropentan-1-ol, has shown that the position of fluorine atoms has a profound effect on the molecule's partitioning between octanol (B41247) and water. chemrxiv.org Specifically, 4,5-difluoropentan-1-ol exhibited a significant decrease in lipophilicity compared to its non-fluorinated parent and even compared to propan-1-ol, which has a shorter carbon chain. chemrxiv.org This counterintuitive result highlights the complex interplay of intramolecular and intermolecular forces at play.
By systematically studying the conformational preferences and interaction energies of this compound and related compounds through both experimental techniques (like NMR spectroscopy) and computational methods, researchers can gain a deeper understanding of the nature of fluorine-mediated intermolecular interactions. soton.ac.ukchemrxiv.org This knowledge is crucial for the rational design of fluorinated molecules with specific binding properties.
| Interaction Type | Relevance to this compound | Investigative Method |
| Intramolecular Hydrogen Bonding | Potential for OH···F-C interaction | NMR Spectroscopy, Computational Modeling |
| Dipole-Dipole Interactions | The C-F bonds create a significant dipole moment | Dielectric Spectroscopy, Computational Modeling |
| Hydrophobic/Hydrophilic Interactions | The difluoromethyl group and the hydroxyl group have opposing characters | Partition Coefficient (LogP) Measurement |
Novel Reaction Development and Catalytic Applications
The unique reactivity of fluorinated compounds has led to the development of novel synthetic methodologies. The presence of fluorine atoms can influence the reactivity of adjacent functional groups and can enable new types of chemical transformations.
While there are no specific reports on novel reactions developed using this compound as a substrate or catalyst, its structure suggests several possibilities. The primary alcohol can be a substrate for a variety of catalytic oxidation, etherification, or esterification reactions. The influence of the remote difluoro group on the rates and selectivities of these reactions would be an interesting area of study.
Furthermore, the development of photocatalytic methods for the synthesis of α,α-difluoroalkyl alcohols has been reported. While this is a method to synthesize such compounds, it also points to the potential for using fluorinated alcohols in photoredox catalysis, either as substrates or as ligands for metal catalysts.
The field of organocatalysis could also benefit from the incorporation of fluorinated moieties. The defined conformational preferences and electronic properties of fluorinated scaffolds can be exploited in the design of new chiral catalysts. This compound could serve as a starting material for the synthesis of such catalysts. For example, it could be converted into a chiral diamine or a phosphine (B1218219) ligand, where the difluoropentyl group could play a role in stereochemical control.
The synthesis of a hominal bis(difluoromethyl) fragment has been achieved through a combination of deoxofluorination and desulfurative fluorination strategies, highlighting the ongoing innovation in the synthesis of complex fluorinated molecules. As new methods for the selective fluorination and functionalization of aliphatic chains are developed, the utility of building blocks like this compound will undoubtedly expand.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
